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molecular formula C9H9NO3 B8468481 2-(2-Methyl-3-nitrophenyl)oxirane

2-(2-Methyl-3-nitrophenyl)oxirane

Cat. No. B8468481
M. Wt: 179.17 g/mol
InChI Key: WFAYKHYCZPYPQE-UHFFFAOYSA-N
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Patent
US09206199B2

Procedure details

2-Methyl-1-nitro-3-vinylbenzene (2 g, 12.26 mmol) was dissolved in DCM (50 ml) then cooled to 0° C. and added mCPBA (3.17 g, 14.14 mmol) then stirred at room temperature for 16 hrs. When TLC showed starting materials, more mCPBA (1.58 g, 7.07 mmol) was added. The reaction was stirred for another 16 hrs. The reaction was washed with saturated aqueous Na2S2O3, NaHCO3, brine; then dried over Na2SO4, filtered and concentrated. The residue was purified by chromatography through a 120 g ISCO Redi-Sep column eluting with 0-20% ETOAc/hexane to yield the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.17 g
Type
reactant
Reaction Step Two
Name
Quantity
1.58 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH:8]=[CH2:9])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].C1C=C(Cl)C=C(C(OO)=[O:21])C=1>C(Cl)Cl>[CH3:1][C:2]1[C:3]([N+:10]([O-:12])=[O:11])=[CH:4][CH:5]=[CH:6][C:7]=1[CH:8]1[CH2:9][O:21]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=C(C=CC=C1C=C)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.17 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Three
Name
Quantity
1.58 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
then stirred at room temperature for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction was stirred for another 16 hrs
Duration
16 h
WASH
Type
WASH
Details
The reaction was washed with saturated aqueous Na2S2O3, NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography through a 120 g ISCO Redi-Sep column
WASH
Type
WASH
Details
eluting with 0-20% ETOAc/hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])C1OC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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